(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, a dicyclohexylphosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common approach involves the use of Grignard reagents to introduce the trifluoromethyl groups, followed by the incorporation of the dicyclohexylphosphanyl group through a phosphine coupling reaction. The final step involves the addition of the sulfinamide moiety under mild conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.
Substitution: The trifluoromethyl groups and phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups and phosphanyl group play crucial roles in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Methyl(2-(phenylethynyl)phenyl)sulfanes: Compounds with similar reactivity but different substituents.
Pinacol boronic esters: Compounds used in similar synthetic applications but with different core structures.
Uniqueness
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of trifluoromethyl groups, a dicyclohexylphosphanyl group, and a sulfinamide moiety, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C31H40F6NOPS |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H40F6NOPS/c1-29(2,3)41(39)38-28(21-18-22(30(32,33)34)20-23(19-21)31(35,36)37)26-16-10-11-17-27(26)40(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h10-11,16-20,24-25,28,38H,4-9,12-15H2,1-3H3/t28-,41?/m0/s1 |
InChI Key |
DNVSIVSEGAUABC-GPXQZTSVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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